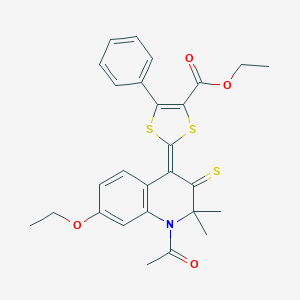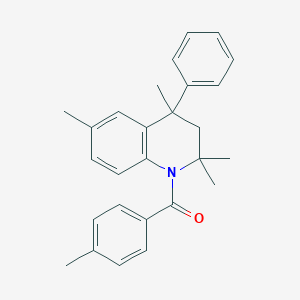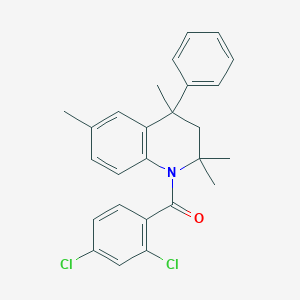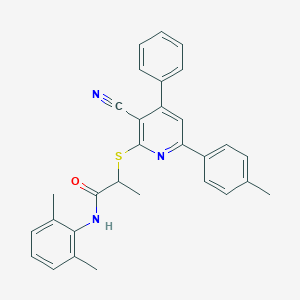
2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2,6-dimethylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2,6-dimethylphenyl)propanamide is a complex organic compound with a unique structure that includes a pyridine ring, a cyano group, and a sulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2,6-dimethylphenyl)propanamide typically involves multiple steps, starting with the preparation of the pyridine ring. The process may include the following steps:
Formation of the Pyridine Ring: This can be achieved through a condensation reaction involving appropriate precursors.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction.
Attachment of the Sulfanyl Group: This step involves the reaction of a thiol with the pyridine derivative.
Formation of the Amide Bond: The final step involves the reaction of the pyridine derivative with 2,6-dimethylphenylamine to form the propanamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2,6-dimethylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2,6-dimethylphenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2,6-dimethylphenyl)propanamide involves its interaction with specific molecular targets. The cyano group and the sulfanyl group play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. Further research is needed to fully elucidate its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2,6-dimethylphenyl)propanamide: shares similarities with other pyridine derivatives and compounds containing cyano and sulfanyl groups.
4-methoxyphenethylamine: Another compound with a similar structure but different functional groups.
Uniqueness
- The combination of the cyano group, sulfanyl group, and the specific arrangement of aromatic rings makes this compound unique.
- Its potential applications in various fields of research and its complex synthesis route also contribute to its uniqueness.
Propriétés
Numéro CAS |
332053-31-3 |
|---|---|
Formule moléculaire |
C30H27N3OS |
Poids moléculaire |
477.6g/mol |
Nom IUPAC |
2-[3-cyano-6-(4-methylphenyl)-4-phenylpyridin-2-yl]sulfanyl-N-(2,6-dimethylphenyl)propanamide |
InChI |
InChI=1S/C30H27N3OS/c1-19-13-15-24(16-14-19)27-17-25(23-11-6-5-7-12-23)26(18-31)30(32-27)35-22(4)29(34)33-28-20(2)9-8-10-21(28)3/h5-17,22H,1-4H3,(H,33,34) |
Clé InChI |
OLIWCWKDZNASKE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)SC(C)C(=O)NC4=C(C=CC=C4C)C |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)SC(C)C(=O)NC4=C(C=CC=C4C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5-DIMETHYL 2-[2,2,6,7-TETRAMETHYL-1-(2-OXO-2-PHENYLETHYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B407094.png)
![ethyl 4-(4,4-dimethyl-1-sulfanylidene-5H-[1,2]thiazolo[5,4-c]quinolin-2-yl)benzoate](/img/structure/B407095.png)
![6-(3-chloro-4-methylphenyl)-6,6a-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one](/img/structure/B407097.png)
![ethyl 4-(8-methoxy-4,4-dimethyl-1-thioxo-4,5-dihydroisothiazolo[5,4-c]quinolin-2(1H)-yl)benzoate](/img/structure/B407098.png)
![5-(2,4-dichlorophenyl)-1-(3-methylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B407099.png)
![Methyl 5-benzyl-2-[(2,4-dichlorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B407100.png)
![2-(4-butylphenyl)-4,4,7,8-tetramethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B407102.png)
![DIMETHYL 2-[8-ETHOXY-1-(3-FLUOROBENZOYL)-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B407103.png)
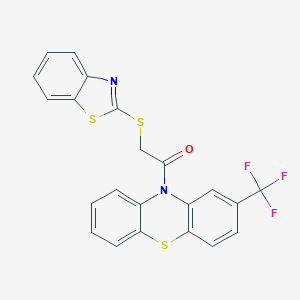
![6-(3-fluorophenyl)-6,6a-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one](/img/structure/B407106.png)
![2',3',4,5-TETRAMETHYL 5',5',8',9'-TETRAMETHYL-6'-(2-OXO-2-PHENYLETHYL)-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE](/img/structure/B407107.png)
